molecular formula C16H15N3O4S B2831729 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953260-43-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2831729
CAS RN: 953260-43-0
M. Wt: 345.37
InChI Key: IJLDXMKASPFXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research by Janardhan et al. (2014) outlines the synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as electrophilic building blocks. This process, which involves the formation of compounds related to the one you're interested in, yields products confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Anticancer and Anti-inflammatory Applications

Another study by Abu‐Hashem et al. (2020) explored the synthesis of novel derivatives from visnaginone and khellinone, leading to the production of N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives. These compounds exhibited significant anti-inflammatory and analgesic properties, along with a high selectivity and inhibition activity against COX-2 enzymes, underlining their potential as therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Activities

Bondock et al. (2008) utilized a cyano N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocycles, which included thiazolopyrimidine derivatives. These new compounds were evaluated for their antimicrobial properties, highlighting their potential in addressing drug-resistant microbial infections (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008).

Antitumor Evaluation

Research by Shams et al. (2010) on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased the production of derivatives incorporating thiophene, thiazole, and pyrimidine rings. These compounds were studied for their antitumor activities, demonstrating significant inhibitory effects on various human cancer cell lines (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A., 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14(8-11-9-24-16-17-4-3-15(21)19(11)16)18-10-1-2-12-13(7-10)23-6-5-22-12/h1-4,7,11H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDXMKASPFXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3CSC4=NC=CC(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.